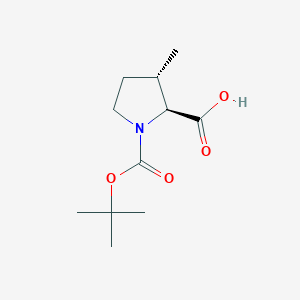

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

Description

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline is a chiral, racemic proline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol, and it is registered under the CAS number 61406-66-4. This compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for constrained amino acid residues.

Properties

IUPAC Name |

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXAVWDHOQFJAH-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline typically involves the introduction of the tert-butoxycarbonyl group into the proline structure. One common method is the reaction of proline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced proline derivatives.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the proline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Deprotection of the tert-butoxycarbonyl group is often achieved using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-proline derivatives, while reduction can produce hydroxyproline derivatives. Deprotection of the tert-butoxycarbonyl group results in the formation of free proline derivatives.

Scientific Research Applications

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for peptide synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free proline derivative can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline, key comparisons are drawn with structurally or functionally related compounds:

1-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline)

- Structural Difference : Lacks the 3-methyl substituent.

- Properties :

- Reduced steric hindrance compared to the methylated derivative, leading to higher reactivity in peptide coupling reactions.

- Lower conformational rigidity due to the absence of the methyl group.

- Applications : More commonly used in standard peptide synthesis where flexibility is advantageous.

3-Methyl-L-proline

- Structural Difference : Lacks the Boc protecting group.

- Properties: Free amino group increases hydrophilicity but reduces stability under acidic or basic conditions. Methyl substitution at the 3-position induces similar steric effects but limits utility in Boc/SPPS (solid-phase peptide synthesis) strategies due to unprotected nitrogen.

- Applications : Primarily used in studies of proline’s conformational impact on protein folding.

rac-(3R)-1-(tert-butoxycarbonyl)-3-methyl-L-proline

- Structural Difference : Epimer at the 3-position (R-configuration vs. S-configuration).

- Properties: Stereochemical differences may alter diastereoselectivity in peptide bond formation. Potential variations in solubility and crystallinity due to distinct packing arrangements.

- Applications : Less commonly reported, but critical for stereochemical studies.

Boc-Protected β-Substituted Alanine Derivatives

- Example: 2-(tert-Butoxycarbonyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (from ).

- Structural Difference : Alanine backbone with a triazole substituent vs. proline’s cyclic structure.

- Properties :

- Triazole groups enhance hydrogen-bonding capacity and metal coordination, unlike the inert methyl group in the target compound.

- Linear alanine derivatives lack the conformational constraints of proline’s pyrrolidine ring.

- Applications : More suited for synthesizing bioactive molecules with metal-binding or supramolecular functionalities.

Table 1: Comparative Analysis of Key Properties

Research Findings and Implications

- Steric Effects : The 3-methyl group in rac-(3S)-1-Boc-3-methyl-L-proline reduces nucleophilic reactivity at the nitrogen, making it less prone to undesired side reactions compared to Boc-L-proline.

- Solubility : Boc protection increases solubility in dichloromethane and DMF by >50% compared to unprotected 3-methyl-L-proline, facilitating use in SPPS.

- Chiral Resolution : Racemic mixtures of this compound require chromatographic separation for enantiopure applications, adding complexity to synthesis workflows.

Biological Activity

rac-(3S)-1-(tert-butoxycarbonyl)-3-methyl-L-proline , a derivative of proline, is a compound of interest in medicinal chemistry and drug development. Its biological activity is primarily linked to its role as a building block in the synthesis of various bioactive molecules. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₀H₁₉NO₃

- CAS Number : 449758-68-3

- Molecular Weight : 199.26 g/mol

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to serve as a precursor in the synthesis of various biologically active compounds. While it does not exhibit direct pharmacological effects, it has been utilized in studies related to:

- Neuroprotection : Research indicates that derivatives of proline can influence neuroprotective pathways. For instance, analogs have been shown to reduce cytotoxicity associated with mutant huntingtin protein in cellular models, suggesting potential applications in neurodegenerative diseases like Huntington's disease .

- Antitumor Activity : Compounds derived from proline have been explored for their antitumor properties. The structural features of these derivatives can enhance their interaction with biological targets involved in cancer progression .

Study on Neuroprotection

A study investigating the effects of various proline derivatives, including this compound, demonstrated their capacity to inhibit the binding of mutant huntingtin protein to calmodulin (CaM). This inhibition was linked to reduced cytotoxicity in neuroblastoma cells expressing mutant huntingtin, highlighting the potential for developing neuroprotective agents .

Synthesis and Application

The synthesis of this compound has been optimized for use as a versatile building block in drug discovery. Its derivatives have been synthesized and evaluated for biological activity against various targets, including those involved in cancer and neurodegenerative diseases .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.